(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine
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Overview
Description
(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine is a chiral compound featuring an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine typically involves the construction of the imidazo[1,2-a]pyridine ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine core through cyclization of appropriate precursors.
Chiral Resolution: Separation of the (S)-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring or the ethanamine side chain.
Substitution: Electrophilic or nucleophilic substitution reactions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[1,2-a]pyridine derivatives.
Medicine: Potential use as a pharmaceutical agent or intermediate in drug synthesis.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
®-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine: The enantiomer of the compound .
Other Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine is unique due to its specific stereochemistry and the presence of the ethanamine side chain, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-3-9-11-4-5-12(9)6-8/h2-7H,10H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKBGKIVPXGBN-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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